molecular formula C7H15N3O B11721212 N-hydroxy-1-methylpiperidine-3-carboximidamide

N-hydroxy-1-methylpiperidine-3-carboximidamide

Cat. No.: B11721212
M. Wt: 157.21 g/mol
InChI Key: ASTGCFFFALEDKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-1-methylpiperidine-3-carboximidamide typically involves the reaction of 1-methylpiperidine-3-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and BenchChem offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1-methylpiperidine-3-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

N-hydroxy-1-methylpiperidine-3-carboximidamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-hydroxy-1-methylpiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-hydroxy-1-methylpiperidine-3-carboximidamide include:

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in scientific research. Its ability to undergo various chemical reactions and its potential for use in drug development and catalysis set it apart from similar compounds .

Properties

IUPAC Name

N'-hydroxy-1-methylpiperidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-3-6(5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTGCFFFALEDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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